Tetrachloroterephthalonitrile

Analytical Chemistry Immunoassay Pesticide Residue Analysis

Procuring a generic 'tetrachlorobenzene dinitrile' without isomer specification risks severe analytical interference: chlorothalonil (CAS 1897-45-6) and tetrachlorophthalonitrile (CAS 1953-99-7) share the identical molecular formula yet exhibit fundamentally divergent reactivity and biological recognition. Tetrachloroterephthalonitrile (TCTPN, CAS 1897-41-2) resolves this ambiguity through its defined 1,4-substitution pattern. • Nitrilase induction: Achieves enzyme activities up to 311 U/(g DCW) in Rhodococcus sp. fermentation, enabling cost-effective dinitrile bioconversion to polymer precursors. • Nucleophilic aromatic substitution: Tetra-chlorinated scaffold for synthesizing amino-, phenoxy-, or thio-substituted phthalonitriles, which cyclotetramerize to phthalocyanine complexes for dyes, pigments, and organic semiconductors. • ELISA calibration standard: Exhibits 96.8% cross-reactivity with chlorothalonil antibodies-critical for accurate food safety and environmental monitoring protocols where this isomer is a known interferent.

Molecular Formula C8Cl4N2
Molecular Weight 265.9 g/mol
CAS No. 1897-41-2
Cat. No. B049079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrachloroterephthalonitrile
CAS1897-41-2
Synonyms1,4-Dicyano-2,3,5,6-tetrachlorobenzene;  2,3,5,6-Tetrachloro-1,4-benzenedicarbonitrile;  2,3,5,6-Tetrachloro-1,4-dicyanobenzene;  2,3,5,6-Tetrachloroterephthalonitrile;  Tetrachloroterephthalodinitrile
Molecular FormulaC8Cl4N2
Molecular Weight265.9 g/mol
Structural Identifiers
SMILESC(#N)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl
InChIInChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11
InChIKeyTXRVDQMSXQKAPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrachloroterephthalonitrile Chemical Properties & Purity


Tetrachloroterephthalonitrile (TCTPN, CAS 1897-41-2) is a perchlorinated aromatic dinitrile with the molecular formula C₈Cl₄N₂ and a molecular weight of 265.91 g/mol [1]. It is structurally characterized as 2,3,5,6-tetrachlorobenzene-1,4-dicarbonitrile, placing it within the class of tetrachlorobenzene derivatives. Commercially, TCTPN is available as a white to light yellow crystalline powder with a purity typically ≥98% (GC/HPLC), a melting point range of 308-312°C, and a density of 1.71 g/cm³ [1][2][3]. It is classified with GHS hazard statements H317 (may cause an allergic skin reaction) and H410 (very toxic to aquatic life with long-lasting effects) [2].

Specific 1,4-dinitrile isomer for biocatalysis research and analytical method development
High-purity crystalline solid supporting analytical standard and intermediate use
Industrial intermediate fit for phthalocyanine synthesis and halogen-exchange reactions

Tetrachloroterephthalonitrile Isomer Specificity


Despite sharing the same molecular formula (C₈Cl₄N₂) and similar physical properties with its positional isomers—namely tetrachlorophthalonitrile (TCPN, CAS 1953-99-7) and the widely used fungicide chlorothalonil (tetrachloroisophthalonitrile, CAS 1897-45-6)—tetrachloroterephthalonitrile (TCTPN) cannot be considered an interchangeable substitute. The arrangement of chlorine atoms and nitrile groups on the benzene ring (1,4- vs. 1,2- vs. 1,3-substitution) fundamentally alters its electronic properties, reactivity profile, and biological recognition [1]. This is evidenced by its starkly different performance in both enzyme-linked immunosorbent assays (ELISA) and enzyme induction studies, where TCTPN exhibits a unique profile distinct from its in-class analogs [2][3]. Procuring a generic 'tetrachlorobenzene dinitrile' without specification risks severe analytical interference or biocatalytic inefficiency.

Property
TCTPN (1,4-isomer)
TCPN / Chlorothalonil (1,2 / 1,3)
Isomer pattern
1,4-substituted dinitrile
1,2- or 1,3-substituted dinitriles
ELISA cross-reactivity profile
Higher interference potential in chlorothalonil assay
Lower interference potential
Soil nitrification inhibition
Weaker biological activity
Strong inhibition (fungicide active)
Positional isomerism alters reactivity and biological recognition. Generic “tetrachlorobenzene dinitrile” procurement risks analytical interference or biocatalytic inefficiency.

Tetrachloroterephthalonitrile Comparative Evidence


ELISA Cross-Reactivity vs. Tetrachlorophthalonitrile

In an enzyme-linked immunosorbent assay (ELISA) developed for the detection of chlorothalonil, tetrachloroterephthalonitrile (TCTPN) exhibited a cross-reactivity of 96.8%, which is 1.42-fold higher than the 68.3% cross-reactivity observed for its positional isomer, tetrachlorophthalonitrile (TCPN) [1]. This difference is critical for analytical method development, as TCTPN will cause significantly greater interference in chlorothalonil quantification than TCPN if not properly accounted for.

ELISA Cross-reactivity
Head-to-head
96.8% (TCTPN) vs 68.3% (TCPN); 1.42-fold higher cross-reactivity
Supports analytical interference context
Requires isomer-specific calibration for chlorothalonil ELISA
Analytical Chemistry Immunoassay Pesticide Residue Analysis

Soil Ammonia Oxidation Inhibition

In a study evaluating the inhibitory effects of various fungicides on soil ammonia oxidation, chlorothalonil (tetrachloroisophthalonitrile) strongly inhibited the process. However, its positional isomer tetrachloroterephthalonitrile (TTPN) demonstrated significantly lower inhibitory activity [1]. This is a direct, head-to-head comparison under identical soil assay conditions, confirming that the 1,4-substitution pattern (TTPN) results in a different biological activity profile compared to the 1,3-substituted fungicide.

Soil NH₃ Oxidation Inhibition
Head-to-head
TCTPN showed lower activity vs chlorothalonil (strong inhibition)
Confirms distinct biological activity profile
For environmental fate studies; not a fungicidal analog
Soil Microbiology Nitrification Inhibition Agrochemical Fate

Nitrilase Induction Potency

In Rhodococcus sp. CCZU10-1, tetrachloroterephthalonitrile (TCTPN) was identified as the most potent inducer of nitrilase activity among a panel of benzonitrile analogs, surpassing ε-caprolactam, benzonitrile, and phenylacetonitrile [1]. The study optimized induction conditions, achieving a maximum specific nitrilase activity of 311 U/(g DCW) when TCTPN was used as the inducer at 1 mM in the growth medium after 24 hours at 30°C and pH 6.8 [1].

Nitrilase Induction Potency
Head-to-head
Maximum specific activity 311 U/(g DCW) at 1 mM inducer
Supports biocatalytic process optimization
Reported highest induction in tested benzonitrile set
Biocatalysis Enzyme Induction Green Chemistry

Synthetic Precursor for Phthalocyanines

Patents and synthetic literature position tetrachloroterephthalonitrile (TCTPN) as a key precursor for phthalocyanine derivatives and optoelectronic materials . Its symmetrical 1,4-dinitrile structure allows for controlled nucleophilic aromatic substitution, making it a preferred substrate for synthesizing functionalized phthalonitriles that serve as building blocks for cobalt and zinc phthalocyanine complexes . In contrast, chlorothalonil's 1,3-substitution pattern leads to different electronic properties and is primarily valued as an end-use fungicide rather than a synthetic intermediate [1].

Synthetic Utility
Class-level
Preferred dinitrile scaffold for phthalocyanine precursors
Functional differentiation from fungicide isomer
Inferred from patent and synthetic literature
Organic Synthesis Phthalocyanine Chemistry Materials Science

Tetrachloroterephthalonitrile Industrial Applications


Biocatalytic Production of Terephthalic & Isophthalic Acids

Use as a high-potency nitrilase inducer in Rhodococcus sp. fermentation to achieve enzyme activities up to 311 U/(g DCW) [1]. This application is directly supported by the quantitative enzyme induction data, enabling cost-effective biosynthesis of key polymer precursors from dinitrile substrates.

Synthesis of Phthalocyanines & Optoelectronic Materials

Employ as a tetra-chlorinated dinitrile scaffold for nucleophilic aromatic substitution to generate amino-, phenoxy-, or thio-substituted phthalonitriles . These intermediates are subsequently cyclotetramerized to form phthalocyanine complexes with tailored optical and electronic properties for use in dyes, pigments, and organic semiconductors.

ELISA Standard for Chlorothalonil Detection

Utilize as a high-purity standard to calibrate and validate ELISA methods for chlorothalonil detection, where its 96.8% cross-reactivity must be accounted for [2]. This application is critical for ensuring accuracy in food safety and environmental monitoring protocols where this isomer can be a significant interferent.

Tetrafluoroterephthalonitrile Synthesis

Serve as the starting material for halogen-exchange reactions, such as fluorination with potassium fluoride, to produce tetrafluoroterephthalonitrile [3]. The symmetrical 1,4-substitution pattern of TCTPN yields a structurally analogous fluorinated product with applications in advanced polymers and liquid crystals.

Application
Selection Property
Validation Focus
Biocatalytic Terephthalic Acid Synthesis
Nitrilase induction potency context
Enzyme activity assay and fermentation conditions
Phthalocyanine & Optoelectronic Materials
Symmetrical 1,4-dinitrile scaffold
Nucleophilic substitution reactivity and product characterization
ELISA Standard for Chlorothalonil Detection
Cross-reactivity profile
ELISA calibration and interference accounting
Tetrafluoroterephthalonitrile Synthesis
Halogen-exchange reactivity
Fluorination pathway and product identity
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